molecular formula C12H9BrClNO2 B12970452 Ethyl 4-bromo-5-chloroquinoline-2-carboxylate

Ethyl 4-bromo-5-chloroquinoline-2-carboxylate

Cat. No.: B12970452
M. Wt: 314.56 g/mol
InChI Key: MRULCKRINVUSNC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-chloroquinoline-2-carboxylate is a quinoline derivative with significant interest in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at specific positions on the quinoline ring. The esterification of the carboxylic acid group with ethanol results in the formation of the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions, followed by esterification. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-chloroquinoline-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-bromo-5-chloroquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-chloroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
  • Ethyl 4-chloroquinoline-3-carboxylate

Uniqueness

Ethyl 4-bromo-5-chloroquinoline-2-carboxylate is unique due to the specific positions of the bromine and chlorine atoms on the quinoline ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H9BrClNO2

Molecular Weight

314.56 g/mol

IUPAC Name

ethyl 4-bromo-5-chloroquinoline-2-carboxylate

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)10-6-7(13)11-8(14)4-3-5-9(11)15-10/h3-6H,2H2,1H3

InChI Key

MRULCKRINVUSNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=CC=C2)Cl)C(=C1)Br

Origin of Product

United States

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